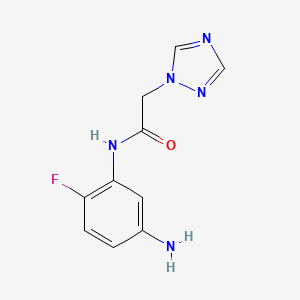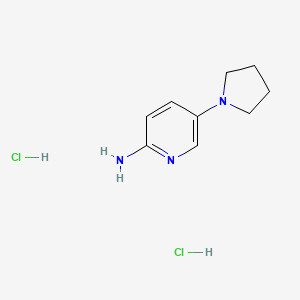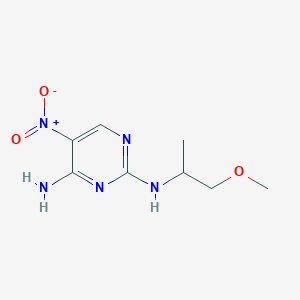
5-Chloro-2-methoxyphenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxyphenylmagnesium bromide (5-CMPB) is an organometallic compound that is widely used in organic synthesis, particularly in the synthesis of aryl halides. It is a versatile reagent that can be used for a variety of reactions, including the formation of aryl halides, alkylations, and acylations. The reagent has several advantages, including its low cost and ease of handling, as well as its high reactivity. Additionally, 5-CMPB is a widely used reagent in a variety of scientific research applications, such as drug discovery and development.
Applications De Recherche Scientifique
Synthesis of Liquid Crystalline Compounds
5-Chloro-2-methoxyphenylmagnesium bromide has been utilized in the synthesis of pyridine-containing liquid crystalline compounds. A study by Chia, Shen, and Hong‐Cheu Lin (2001) described the synthesis of 5-substituted 2-(4-alkylphenyl)pyridines, achieving good yields and high α-regioselectivity on the pyridine ring (Chia, Shen, & Lin, 2001).
Development of Antimicrobial Agents
Another application of 5-Chloro-2-methoxyphenylmagnesium bromide is found in the field of antimicrobial agents. Benneche, Herstad, Rosenberg, Assev, and Scheie (2011) synthesized 5-(alkylidene)thiophen-2(5H)-ones, a new class of antimicrobial agents, using a reaction pathway that potentially involves this compound (Benneche et al., 2011).
Quantum-Chemical Calculations in Organic Chemistry
The compound has also been referenced in quantum-chemical calculations. Ivanova, Markus, and Muldakhmetov (2001) used it in simulations to predict the initial coordination of magnesium in certain organic reactions (Ivanova, Markus, & Muldakhmetov, 2001).
Synthesis of Acyclic Nucleoside Phosphonate Analogues
In medicinal chemistry, the compound is relevant for synthesizing acyclic nucleoside phosphonate analogues. Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, and Balzarini (2003) utilized it in the synthesis of compounds with antiviral activity (Hocková et al., 2003).
Suzuki Cross-Coupling Reactions in Organic Synthesis
Parry, Wang, Batsanov, Bryce, and Tarbit (2002) demonstrated the use of functionalized pyridylboronic acids, including derivatives of 5-Chloro-2-methoxyphenylmagnesium bromide, in Suzuki cross-coupling reactions to yield novel heteroarylpyridine derivatives (Parry et al., 2002).
Industrial Scale-Up of Key Intermediates
Zhang, Ma, Shan, Zhang, Li, and Liu (2022) reported the scale-up of a key intermediate, which could involve 5-Chloro-2-methoxyphenylmagnesium bromide, for manufacturing therapeutic SGLT2 inhibitors (Zhang et al., 2022).
Polymerization and Block Copolymer Synthesis
Gao, Hu, Yu, Liu, Yin, Zhu, Ding, and Wu (2014) used this compound in the polymerization process to afford regioregular poly(3-hexylthiophene) and its block copolymers (Gao et al., 2014).
Synthesis of Antidiabetic Drugs
In the pharmaceutical industry, the compound has been used in the synthesis of antidiabetic drugs like dapagliflozin, as illustrated by the work of Jie Yafei (2011) (Yafei, 2011).
Synthesis of Natural Products
Vyvyan, Holst, Johnson, and Schwenk (2002) utilized the compound in the synthesis of natural products, specifically gibbilimbols A-D (Vyvyan, Holst, Johnson, & Schwenk, 2002).
Mécanisme D'action
5-Chloro-2-methoxyphenylmagnesium bromide, also known as 5-Chloro-2-methoxyphenylmagnesium bromide, 0.50M in 2-MeTHF, is a compound used as an organic chemical synthesis intermediate . This article provides a detailed overview of its mechanism of action.
Action Environment
5-Chloro-2-methoxyphenylmagnesium bromide is sensitive to air and moisture . Therefore, its action, efficacy, and stability are highly dependent on the environmental conditions. It should be handled under an inert atmosphere and stored in a dry place to prevent its reaction with water or air.
Propriétés
IUPAC Name |
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHICYTZXDCCPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxyphenylmagnesium bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2741816.png)


![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide](/img/structure/B2741819.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2741821.png)



![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2741827.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2741829.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2741834.png)

